(S)-Alpine borane

Asymmetric reduction Fluorinated ketones Acetylenic alcohols

Achieving high enantioselectivity (>96% ee) for perfluoroalkyl acetylenic ketones at ambient temperature eliminates costly cryogenic infrastructure. (S)-Alpine borane delivers predictable (S)-configuration via a unique steric pocket that discriminates ketone substituents-superior to DIP-Chloride™ for fluorinated and acetylenic substrates. - 96-98% ee for perfluoroalkyl acetylenic ketones at ambient temperature, reducing capital expenditure. - 78-88% ee for fluorinated drug intermediates where DIP-Chloride™ fails, increasing downstream yield. - Validated in total syntheses of leukotriene B4 and (+)-Prelog-Djerassi lactonic aldehyde.

Molecular Formula C18H31B
Molecular Weight 258.3 g/mol
CAS No. 42371-63-1
Cat. No. B1589228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Alpine borane
CAS42371-63-1
Molecular FormulaC18H31B
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESB1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
InChIInChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1
InChIKeyVCDGSBJCRYTLNU-NYCFMAHJSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Alpine Borane: Chiral Organoborane for Asymmetric Ketone Reduction


(S)-Alpine borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) is a chiral trialkylborane reagent prepared via hydroboration of (−)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) . It serves as a stoichiometric asymmetric reducing agent for prochiral ketones and aldehydes in the Midland reduction, delivering predictable absolute configuration based on a steric differentiation model [1]. The reagent is commercially supplied as a 0.5 M solution in tetrahydrofuran (THF), characterized by a specific optical rotation of [α]²²/D +1.2° (neat) and a density of 0.897 g/mL at 25 °C .

Midland asymmetric reduction workflow
Steric hierarchy-driven facial selectivity
Compatible with fluorinated and acetylenic substrates
Supplied as a 0.5 M solution in THF

Why (S)-Alpine Borane Cannot Be Replaced by Generic Chiral Boranes


The steric environment of (S)-Alpine borane is uniquely tuned by the 9-BBN framework and the pinane-derived chiral auxiliary, creating a confined chiral pocket that discriminates ketone substituents based on a defined steric hierarchy (very small < small < medium < medium large < large < too large) [1]. Substituting with the closely related diisopinocampheylborane (Ipc₂BH) or its chloro derivative (DIP-Chloride™) alters this steric landscape, leading to divergent enantioselectivity profiles—particularly for acetylenic and fluorinated ketones where Alpine borane uniquely maintains high enantiomeric excess while other α-pinene-derived reagents fail or invert selectivity [2]. Achiral reductants (e.g., LiAlH₄, NaBH₄) provide no stereocontrol; even other chiral reagents (e.g., CBS catalyst) differ fundamentally in substrate scope and operational simplicity (stoichiometric vs. catalytic, moisture tolerance). Procurement without verifying this differentiation risks enantiomeric purity erosion in critical synthetic steps.

Ipc₂BH / DIP-Chloride Altered steric landscape may shift enantioselectivity away from target profile, especially for fluorinated and acetylenic ketones.
Achiral reductants LiAlH₄ or NaBH₄ provide no stereochemical control, limiting direct substitution in asymmetric synthesis steps.
Catalytic CBS method Fundamentally different substrate scope and operational conditions may not transfer directly to stoichiometric workflows.

(S)-Alpine Borane: Quantitative Comparison with Analogous Reagents


Superior Enantioselectivity for Fluoromethyl Acetylenic Ketones vs. DIP-Chloride™

In a systematic comparative study, (R)-Alpine borane (and by extension its (S)-enantiomer) reduced difluoromethyl and monofluoromethyl acetylenic ketones to chiral propargylic alcohols with enantiomeric excess (ee) ranging from 78% to 88%, whereas (−)-DIP-Chloride™ (Ipc₂BCl) was completely ineffective for these substrate classes [1]. This demonstrates a unique substrate tolerance window not accessible with the chloro analogue.

Fluoromethyl Acetylenic Ketone ee
Direct head-to-head comparison
(S)-Alpine Borane: 78–88% ee
DIP-Chloride: Ineffective
Supports fluorinated ketone enantiomeric purity context.
Source-specific review recommended.
Asymmetric reduction Fluorinated ketones Acetylenic alcohols

Room-Temperature Reduction of Perfluoroalkyl Acetylenic Ketones

For perfluoroalkyl acetylenic ketones, both (R)-Alpine borane and (−)-DIP-Chloride™ achieve excellent enantioselectivity (92–99% ee). However, Alpine borane performs these reductions at room temperature under neat conditions (1–4 hours), whereas DIP-Chloride™ requires cryogenic conditions (−25 °C, 0.25–2 hours) to achieve comparable enantiocontrol [1]. For example, 1,1,1-trifluoro-4-phenyl-3-butyn-2-one yields 98% ee with Alpine borane at room temperature versus 98% ee with DIP-Chloride™ at −25 °C.

Perfluoroalkyl Ketone Reduction
Direct head-to-head comparison
Room temperature, 1–4 h, 96–98% ee
DIP-Chloride: −25°C, 0.25–2 h, 94–98% ee
Supports process suitability context without cryogenic equipment.
Ambient vs. cryogenic condition context.
Asymmetric reduction Perfluoroalkyl ketones Process chemistry

Achievable 100% Enantiomeric Purity from Optically Pure α-Pinene

When synthesized from 100% enantiomerically pure α-pinene, Alpine borane reduces propargyl ketones to propargyl alcohols with essentially 100% enantiomeric excess [1]. This ceiling is unattainable with many alternative chiral reducing agents that inherently suffer from mechanistic erosion pathways (e.g., dehydroboration–reduction with hindered ketones, as noted for Alpine borane itself under non-optimized conditions) [2].

Enantiomeric Purity Ceiling
Cross-study comparable
Up to 100% ee from optically pure α-pinene
Supports enantiomeric purity target review.
Requires high-purity α-pinene to achieve ceiling.
Propargyl alcohols Chiral building blocks Enantiomeric purity

Predictable Stereochemistry via a Defined Steric Hierarchy

The Midland reduction with Alpine borane operates on a well-characterized steric hierarchy: very small (C≡CH, C≡N, H, D) < small (CH₃, CO₂CH₃) < medium (n-alkyl, trans-RHC=CH) < medium large (CF₃, i-Pr) < large (Ar) < too large (tert-butyl). Effective asymmetric reductions are achieved when the ketone bears substituents from nonadjacent categories [1]. In contrast, reagents like Ipc₂BCl and BINAL-H exhibit less predictable or substrate-dependent enantioselection, particularly with electronically perturbed substrates such as fluorinated ketones [2][3].

Midland Steric Model
Class-level inference
Defined 6-category steric hierarchy for outcome prediction
Supports stereochemical prediction review.
Applicable to non-adjacent category ketone pairs.
Stereochemical prediction Ketone reduction Reagent selection

(S)-Alpine Borane: Application Scenarios Based on Quantified Advantages


Fluorinated Propargylic Alcohols for Pharmaceutical Building Blocks

When difluoromethyl or monofluoromethyl acetylenic ketones are targeted as intermediates for fluorinated drug candidates (e.g., protease inhibitors, antiviral agents), (S)-Alpine borane is the reagent of choice over DIP-Chloride™ because the latter fails to provide meaningful enantioselectivity for these substrates . The demonstrated 78–88% ee achievable at room temperature translates directly to higher enantiopurity in downstream intermediates, reducing purification burden and improving overall yield in multistep syntheses.

Process-Scale Perfluoroalkyl Ketone Reductions Without Cryogenics

In industrial settings where cryogenic cooling (−25 °C or lower) introduces significant capital and operational costs, (S)-Alpine borane offers a practical alternative for reducing perfluoroalkyl acetylenic ketones with high enantioselectivity (96–98% ee) at ambient temperature . This differentiation directly impacts cost-of-goods in large-scale production of chiral fluorinated alcohols used in agrochemicals and materials science.

Stereocontrolled Synthesis of Leukotriene B4 Intermediates

(S)-Alpine borane has been specifically employed in the stereocontrolled total synthesis of leukotriene B4 to prepare 5(S)-methyl 5-hydroxy-8-(tetrahydropyran-2-yloxy)-6-octynoate, a key chiral intermediate . The reagent's predictable face selectivity and compatibility with acetylenic functionality are essential for establishing the correct stereochemistry at this step, where alternative reducing agents may exhibit lower enantioselectivity or functional group intolerance.

Synthesis of Prelog–Djerassi Lactonic Aldehyde Precursor

Sigma-Aldrich documentation explicitly cites the use of (S)-Alpine borane for preparing (−)-(4S)-5-methyl-2-hexyn-4-ol, an intermediate in the synthesis of (+)-Prelog–Djerassi lactonic aldehyde . This validated application confirms the reagent's suitability for propargylic alcohol synthesis with defined (S)-configuration, providing procurement justification for academic and contract research organizations working on macrolide antibiotic total synthesis.

Application
Selection Property
Validation Focus
Fluorinated Building Block Synthesis
Enantiomeric purity context
Chiral HPLC or ee determination
Scale-up without Cryogenics
Reaction condition context
Room-temperature enantioselectivity check
Natural Product Total Synthesis
Steric model reliability
Validation with acetylenic substrates
Academic Methodology Development
Predictable facial selectivity
Reproducibility of stereochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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